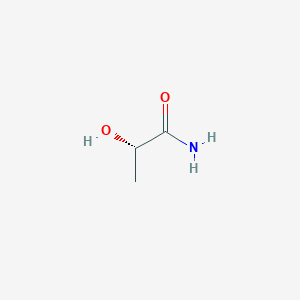

(S)-2-Hydroxypropanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-hydroxypropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2/c1-2(5)3(4)6/h2,5H,1H3,(H2,4,6)/t2-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXQFCVDSOLSHOQ-REOHCLBHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

89.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-2-Hydroxypropanamide: Core Properties and Applications for the Advanced Researcher

Introduction: Unveiling the Chiral Workhorse

(S)-2-Hydroxypropanamide, also known as (S)-(-)-Lactamide, is a chiral molecule of significant interest in the fields of organic synthesis and pharmaceutical development. Its simple yet stereochemically defined structure, featuring a hydroxyl group and an amide functional group on a three-carbon backbone, makes it a versatile and valuable chiral building block. This guide provides an in-depth exploration of the fundamental properties of this compound, offering a technical resource for researchers, scientists, and professionals in drug development. We will delve into its physicochemical characteristics, spectroscopic signature, synthesis, and critical role in the construction of complex, stereochemically defined molecules.

Physicochemical Properties: A Foundation for Application

A thorough understanding of the physical and chemical properties of this compound is paramount for its effective use in research and development. These properties dictate its solubility, reactivity, and handling requirements.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₇NO₂ | --INVALID-LINK--[1] |

| Molecular Weight | 89.09 g/mol | --INVALID-LINK--[2] |

| CAS Number | 89673-71-2 | --INVALID-LINK--[2] |

| Appearance | White crystalline solid | --INVALID-LINK--[3] |

| Melting Point | 53-55 °C (lit.) or 73-76 °C (lit.) | --INVALID-LINK--[4], --INVALID-LINK--[5] |

| Optical Activity | [α]20/D −20.5°, c = 10 in H₂O | --INVALID-LINK--[2] |

| Solubility | Soluble in water and alcohol | --INVALID-LINK--[6] |

Note on Melting Point Discrepancy: The reported melting point for this compound varies across different suppliers and literature. This could be attributed to differences in purity or crystalline form. It is crucial for researchers to determine the melting point of their specific batch as a measure of purity.

Spectroscopic Characterization: Deciphering the Molecular Signature

Spectroscopic analysis is indispensable for verifying the identity and purity of this compound. The following sections detail the expected spectroscopic data.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. For 2-Hydroxypropanamide (racemic mixture), the National Institute of Standards and Technology (NIST) provides a reference gas-phase spectrum.[7] Key characteristic absorption bands for this compound are expected around the following regions:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

-

N-H stretch: Two bands are expected in the region of 3100-3500 cm⁻¹ for the primary amide.

-

C=O stretch: A strong absorption band around 1650-1680 cm⁻¹ corresponding to the amide carbonyl group.

-

C-H stretch: Absorptions just below 3000 cm⁻¹ for the sp³ hybridized C-H bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structure of this compound.

¹H NMR Spectrum (Predicted):

-

-CH(OH)- (methine proton): A quartet, due to coupling with the adjacent methyl protons, is expected. Its chemical shift would be influenced by the adjacent hydroxyl and carbonyl groups.

-

-CH₃ (methyl protons): A doublet, due to coupling with the methine proton.

-

-NH₂ (amide protons): Two broad singlets, which may exchange with D₂O.

-

-OH (hydroxyl proton): A broad singlet, which will also exchange with D₂O.

¹³C NMR Spectrum (Predicted):

Based on the structure of propanamide, three distinct signals are expected for this compound.[8]

-

C=O (carbonyl carbon): The most downfield signal, typically in the range of 170-180 ppm.

-

-CH(OH)- (methine carbon): This carbon, attached to the electronegative oxygen atom, will appear at a downfield chemical shift.

-

-CH₃ (methyl carbon): The most upfield signal.

Synthesis of this compound: A Practical Approach

The synthesis of enantiomerically pure this compound is crucial for its application in chiral drug development. A common and efficient method involves the ammonolysis of a chiral ester precursor, such as ethyl (S)-lactate.

Diagram of Synthesis Workflow

Caption: Synthesis of this compound from Ethyl (S)-Lactate.

Experimental Protocol: Ammonolysis of Ethyl (S)-Lactate

This protocol is based on the general principles of amide synthesis from esters.

Materials:

-

Ethyl (S)-lactate

-

Anhydrous ammonia (gas or solution in a suitable solvent like methanol)

-

A pressure-rated reaction vessel

-

Solvent (e.g., methanol, if using gaseous ammonia)

-

Apparatus for purification (e.g., rotary evaporator, crystallization dishes)

Procedure:

-

Reaction Setup: In a pressure-rated vessel, dissolve ethyl (S)-lactate in a minimal amount of a suitable solvent, such as methanol. Cool the solution in an ice bath.

-

Ammonia Addition: Carefully bubble anhydrous ammonia gas through the solution or add a pre-cooled solution of ammonia in the same solvent. The reaction is exothermic, so slow addition and cooling are crucial to control the temperature.

-

Reaction Conditions: Seal the vessel and allow the reaction to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the starting ester.

-

Work-up: Once the reaction is complete, carefully vent any excess ammonia in a well-ventilated fume hood.

-

Purification: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound as a white crystalline solid.

Causality in Experimental Choices:

-

Pressure Vessel: The use of a pressure vessel is necessary to maintain a sufficient concentration of ammonia, which is a gas at room temperature, to drive the reaction to completion.

-

Cooling during Ammonia Addition: The ammonolysis of esters is an exothermic process. Cooling prevents overheating, which could lead to side reactions and a decrease in yield.

-

Anhydrous Conditions: While not as critical as in other reactions, minimizing water content can help prevent hydrolysis of the ester and the amide product.

Reactivity and Stability: Considerations for Handling and Application

This compound possesses two primary reactive sites: the hydroxyl group and the amide group.

-

Hydroxyl Group: The secondary alcohol can undergo typical alcohol reactions such as esterification, etherification, and oxidation. These reactions can be used to further functionalize the molecule.

-

Amide Group: The amide functionality is relatively stable but can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions, especially at elevated temperatures. It can also be reduced to the corresponding amine.

Stability and Storage:

This compound is a stable solid at room temperature. For long-term storage, it is recommended to keep it in a tightly sealed container in a cool, dry place to prevent moisture absorption.

Applications in Drug Development: A Chiral Building Block of Choice

The true value of this compound lies in its application as a chiral synthon in the development of pharmaceuticals. The stereospecificity of drug-receptor interactions means that often only one enantiomer of a chiral drug is therapeutically active, while the other may be inactive or even cause undesirable side effects.[9]

Diagram of the Role in Chiral Synthesis

Caption: Role of this compound in chiral drug synthesis.

This compound serves as a source of a specific stereocenter that can be incorporated into larger, more complex drug molecules. Its bifunctional nature allows for a variety of chemical transformations, making it a versatile starting material. For instance, it is a useful research reagent in the preparation of the antimicrobial natural product lipoxazolidinone A.[4] The development of enantioselective syntheses of α-hydroxy amides is an active area of research, highlighting the importance of this structural motif in medicinal chemistry.[10][11]

Safety and Toxicology

Conclusion

This compound is a fundamental chiral building block with well-defined physicochemical and spectroscopic properties. Its straightforward synthesis from readily available precursors and its versatile reactivity make it an invaluable tool for the construction of complex chiral molecules, particularly in the pharmaceutical industry. This guide has provided a comprehensive overview of its core properties, offering a solid foundation for researchers and scientists to confidently incorporate this important molecule into their synthetic strategies.

References

- 1. chemscene.com [chemscene.com]

- 2. (S)-(-)-Lactamide 97 89673-71-2 [sigmaaldrich.com]

- 3. Lactamide - Wikipedia [en.wikipedia.org]

- 4. (S)-(-)-LACTAMIDE | 89673-71-2 [chemicalbook.com]

- 5. lactamide | CAS#:65144-02-7 | Chemsrc [chemsrc.com]

- 6. chembk.com [chembk.com]

- 7. Propanamide, 2-hydroxy- [webbook.nist.gov]

- 8. docbrown.info [docbrown.info]

- 9. Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines – Chiralpedia [chiralpedia.com]

- 10. Enantioselective Synthesis of α-Hydroxy Amides and β-Amino Alcohols from α-Keto Amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Lactamide | C3H7NO2 | CID 94220 - PubChem [pubchem.ncbi.nlm.nih.gov]

L-(-)-Lactamide chemical structure and bonding

An In-depth Technical Guide to the Chemical Structure and Bonding of L-(-)-Lactamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-(-)-Lactamide, the levorotatory stereoisomer of 2-hydroxypropanamide, is a molecule of significant interest in the fields of pharmaceutical science, organic synthesis, and materials science.[1][2][3] As the amide derivative of L-lactic acid, its structure is defined by a critical chiral center that dictates its biological activity and utility as a building block for enantiomerically pure compounds.[2][4] This technical guide provides a comprehensive analysis of the chemical structure and bonding of L-(-)-Lactamide. It delves into its stereochemistry, the nature of its covalent and intermolecular bonds from both valence bond and molecular orbital perspectives, and the spectroscopic techniques used for its characterization. This document serves as a foundational resource for professionals leveraging the unique properties of this versatile molecule.

Molecular Architecture and Stereochemical Identity

The foundation of L-(-)-Lactamide's utility lies in its precise three-dimensional architecture. A thorough understanding of its structure is paramount for predicting its interactions in biological systems and its behavior in chemical reactions.

Chemical Identity

L-(-)-Lactamide is a simple yet functionally rich organic molecule. Its core identity is summarized by the following properties:

| Property | Value | Source(s) |

| IUPAC Name | (2S)-2-Hydroxypropanamide | [4][5] |

| Molecular Formula | C₃H₇NO₂ | [5][6] |

| Molecular Weight | 89.09 g/mol | [4][7] |

| CAS Number | 89673-71-2 (S-isomer) | [5] |

| Appearance | White crystalline solid | [5][7] |

| Melting Point | 73-76 °C | [5][8] |

The Criticality of Chirality

The defining structural feature of L-(-)-Lactamide is its chirality. Chirality refers to a geometric property of a molecule that is non-superimposable on its mirror image, much like a left and right hand.[9][10]

-

Stereogenic Center: The source of chirality in L-(-)-Lactamide is the central carbon atom (C2), which is a stereogenic center. This carbon is bonded to four distinct groups: a hydroxyl (-OH) group, a methyl (-CH₃) group, a hydrogen (-H) atom, and a carboxamide (-CONH₂) group.[11]

-

Enantiomers: This arrangement means L-(-)-Lactamide exists as one of a pair of enantiomers (mirror-image stereoisomers). Its counterpart is D-(+)-Lactamide.[2] In biological systems, which are themselves chiral, these two enantiomers can have vastly different activities and metabolic fates. The ability to use L-(-)-Lactamide as an enantiomerically pure starting material is crucial in drug development to minimize off-target effects and improve therapeutic efficacy.[2]

-

Nomenclature: The "L" designation refers to the configuration of the stereocenter relative to L-glyceraldehyde. The "(-)" symbol, or levorotatory, indicates that a solution of this compound rotates plane-polarized light to the left.

Caption: 3D representation of L-(-)-Lactamide highlighting the C2 chiral center.

A Deep Dive into Chemical Bonding

The physical properties and chemical reactivity of L-(-)-Lactamide are direct consequences of its internal bonding framework. We can analyze this from two complementary perspectives: Valence Bond Theory and Molecular Orbital Theory.

Valence Bond Theory: A Localized Perspective

Valence Bond Theory provides an intuitive model of bonding by describing the hybridization of atomic orbitals to form localized sigma (σ) and pi (π) bonds.

-

Hybridization:

-

C1 (Carbonyl Carbon): This carbon is sp² hybridized. It forms three σ bonds (to C2, O1, and N1) arranged in a trigonal planar geometry with bond angles of approximately 120°. The remaining unhybridized p orbital participates in a π bond with the carbonyl oxygen.

-

C2 (Chiral Carbon): This carbon is sp³ hybridized, forming four σ bonds (to C1, C3, O2, and H) in a tetrahedral arrangement.

-

N1 (Amide Nitrogen): While it might be expected to be sp³, the nitrogen in an amide is effectively sp² hybridized. This is due to the participation of its lone pair in resonance with the adjacent carbonyl group, leading to a planar geometry around the nitrogen.

-

-

Sigma (σ) and Pi (π) Framework: The molecule is built upon a robust framework of σ bonds. The key feature is the π bond between C1 and O1, which is part of a larger, delocalized system.

Molecular Orbital Theory: A Delocalized Perspective

Molecular Orbital (MO) theory describes bonding in terms of orbitals that extend over the entire molecule.[12] This approach is essential for accurately describing phenomena like resonance, which are critical to the amide group's properties.

The most important feature is the delocalized three-center, four-electron π system of the amide group (O=C-N). The p orbitals on the oxygen, carbon, and nitrogen atoms combine to form three molecular orbitals: a bonding (π), a non-bonding (n), and an anti-bonding (π*) orbital.[13][14]

-

Consequences of Delocalization:

-

Planarity: This π-system forces the O, C, N, and the atoms attached to them into a single plane.

-

Restricted Rotation: The delocalization imparts partial double-bond character to the C-N bond, significantly restricting rotation around it. This conformational rigidity is a key feature in the structure of peptides and other biologically active molecules.

-

Reactivity: The electron density distribution across the amide group, with a partial negative charge on the oxygen and a partial positive charge on the nitrogen, dictates its reactivity and hydrogen bonding capabilities.

-

Caption: Formation of the delocalized π molecular orbital in the amide group.

Intermolecular Forces: The Key to Physical Properties

The presence of the hydroxyl (-OH) and amide (-NH₂) groups makes L-(-)-Lactamide an excellent participant in hydrogen bonding. Both groups can act as hydrogen bond donors, and the oxygen atoms (hydroxyl and carbonyl) can act as acceptors. This strong network of intermolecular hydrogen bonds is responsible for:

-

High Melting Point: Significant energy is required to overcome these interactions in the solid state.

-

Water Solubility: The ability to form hydrogen bonds with water molecules allows it to dissolve readily.[7]

Structural Elucidation: Spectroscopic & Crystallographic Methods

Determining and confirming the structure of L-(-)-Lactamide relies on a suite of advanced analytical techniques.

Spectroscopic Signature

Spectroscopy provides a "fingerprint" of the molecule based on how it interacts with electromagnetic radiation.

| Technique | Key Observables for L-(-)-Lactamide |

| ¹H NMR | - -CH₃ (Methyl): Doublet, ~1.3-1.5 ppm. - -CH (Methine): Quartet, ~4.0-4.3 ppm. - -OH (Hydroxyl): Broad singlet, variable chemical shift. - -NH₂ (Amide): Two broad singlets, ~7.0-7.5 ppm. |

| ¹³C NMR | - -CH₃ (Methyl): ~20-25 ppm. - -CHOH (Methine): ~65-70 ppm. - -C=O (Carbonyl): ~175-180 ppm. |

| IR Spectroscopy | - O-H Stretch: Broad peak, ~3200-3600 cm⁻¹. - N-H Stretch: Two sharp peaks, ~3200-3400 cm⁻¹. - C=O Stretch (Amide I): Strong, sharp peak, ~1650-1680 cm⁻¹. |

(Note: Exact chemical shifts and frequencies can vary based on solvent and concentration.)

X-ray Crystallography: The Definitive Structure

While spectroscopy confirms connectivity, X-ray crystallography provides the unambiguous, three-dimensional arrangement of atoms in the solid state.[15] It is the gold standard for determining precise bond lengths, bond angles, and the absolute configuration of a chiral molecule.[16][17] The process involves crystallizing the compound and analyzing how the crystal lattice diffracts a beam of X-rays.[16]

Caption: Generalized workflow for structure determination by X-ray crystallography.

Experimental Protocol: Synthesis of Lactamide

Trustworthy protocols are the bedrock of scientific integrity. The following method for the synthesis of lactamide from ethyl lactate is a well-established procedure adapted from Organic Syntheses, a highly reputable source.[18]

Objective: To synthesize lactamide via the ammonolysis of ethyl lactate.

Materials:

-

Ethyl lactate (1.06 moles)

-

Liquid ammonia (~125 mL)

-

Dry ice-acetone bath

-

Steel pressure apparatus (bomb)

-

Absolute ether

Procedure:

-

Cooling: Place 125 g (1.06 moles) of ethyl lactate into a suitable container (e.g., a Pyrex liner for the pressure apparatus). Cool the container thoroughly in a dry ice-acetone bath to below -33 °C (the boiling point of ammonia).

-

Ammonia Addition: Carefully add 125 mL of liquid ammonia to the cooled ethyl lactate. Causality: Cooling prevents the violent boiling of ammonia and spattering of the ester upon addition.

-

Reaction: Securely seal the container within the steel pressure apparatus. Allow the apparatus to warm to room temperature and let the reaction proceed for 24 hours. Causality: The pressure build-up from the ammonia at room temperature increases the concentration and facilitates the nucleophilic acyl substitution reaction.

-

Venting: After 24 hours, slowly vent the excess ammonia gas from the apparatus in a well-ventilated fume hood.

-

Isolation: Transfer the resulting reaction product (a mixture of lactamide, unreacted ester, and ethanol) to a beaker. Add 200 mL of absolute ether and stir thoroughly. Causality: Lactamide is insoluble in ether, while the ethanol byproduct and unreacted ethyl lactate are soluble. This allows for separation by filtration.

-

Purification: Filter the solid residue using a Büchner funnel. Wash the filter cake with additional portions of absolute ether to remove any remaining soluble impurities.

-

Drying: Air-dry the collected white crystalline product. The expected yield is approximately 65-70 g (70-74%) of lactamide with a melting point of 74-75 °C.[18]

Conclusion

L-(-)-Lactamide is a molecule whose significance far exceeds its simple formula. Its structure is a case study in fundamental organic chemistry principles: the profound impact of a single stereocenter, the delocalized bonding and planarity of the amide group, and the powerful influence of hydrogen bonding on physical properties. For drug development professionals, its chirality is the key to stereospecific interactions with biological targets. For materials scientists, its capacity for hydrogen bonding and its role as a building block for biodegradable polymers are of primary interest.[1] A thorough grasp of the chemical structure and bonding detailed in this guide is the essential first step toward unlocking the full potential of this valuable compound.

References

- 1. Buy Lactamide | 2043-43-8 | >98% [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. LACTAMIDE | 2043-43-8 [chemicalbook.com]

- 4. Lactamide | C3H7NO2 | CID 94220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Lactamide - Wikipedia [en.wikipedia.org]

- 6. lactamide - Wikidata [wikidata.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chembk.com [chembk.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Chirality (chemistry) - Wikipedia [en.wikipedia.org]

- 11. youtube.com [youtube.com]

- 12. Delocalized Bonding and Molecular Orbitals [webmis.highland.cc.il.us]

- 13. youtube.com [youtube.com]

- 14. m.youtube.com [m.youtube.com]

- 15. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 16. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 17. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Organic Syntheses Procedure [orgsyn.org]

A Comprehensive Spectroscopic Guide to (S)-2-Hydroxypropanamide for Researchers and Drug Development Professionals

Introduction

(S)-2-Hydroxypropanamide, a chiral amide derivative of lactic acid, is a molecule of significant interest in various fields, including medicinal chemistry and material science. Its structural simplicity, featuring a primary amide, a secondary alcohol, and a chiral center, makes it an ideal model for studying intermolecular interactions and a versatile building block in organic synthesis. Accurate structural elucidation and characterization are paramount for its effective utilization. This guide presents a comprehensive analysis of the spectroscopic data of this compound, providing researchers and drug development professionals with the necessary information for its identification, purity assessment, and quality control. The spectroscopic techniques covered herein—¹H NMR, ¹³C NMR, IR, and MS—are fundamental tools in modern chemical analysis.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful technique for elucidating the connectivity of protons within a molecule. The ¹H NMR spectrum of this compound provides distinct signals corresponding to the different proton environments.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.1 | Quartet (q) | 1H | CH |

| ~1.3 | Doublet (d) | 3H | CH₃ |

| Variable | Broad Singlet | 1H | OH |

| Variable | Broad Singlet | 2H | NH₂ |

Interpretation of the ¹H NMR Spectrum:

The ¹H NMR spectrum of this compound is characterized by four distinct signals. The methine proton (CH) adjacent to the hydroxyl and carbonyl groups appears as a quartet at approximately 4.1 ppm. This splitting pattern arises from the coupling with the three equivalent protons of the neighboring methyl group. Conversely, the methyl protons (CH₃) resonate as a doublet at around 1.3 ppm due to coupling with the single methine proton. The protons of the hydroxyl (OH) and amide (NH₂) groups are typically observed as broad singlets at variable chemical shifts. Their broadness and variable position are due to chemical exchange with the solvent and hydrogen bonding.

Experimental Protocol: ¹H NMR Spectroscopy

A detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum is as follows:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry NMR tube. The choice of solvent is critical as it can influence the chemical shifts of labile protons (OH and NH₂). DMSO-d₆ is often a good choice as it can slow down the exchange of these protons, leading to sharper signals.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

-

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity and optimal resolution.

-

-

Data Acquisition:

-

Set the appropriate spectral width to encompass all expected proton signals (typically 0-12 ppm).

-

Use a standard pulse sequence for a one-dimensional proton spectrum.

-

Set the number of scans to achieve an adequate signal-to-noise ratio. For a moderately concentrated sample, 16-64 scans are usually sufficient.

-

The acquisition time and relaxation delay should be optimized to ensure proper signal integration.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum to obtain pure absorption signals.

-

Calibrate the chemical shift scale using the internal standard (TMS).

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Visualization of Spin-Spin Coupling:

The following diagram illustrates the spin-spin coupling interaction between the methine (CH) and methyl (CH₃) protons in this compound.

Caption: Spin-spin coupling in this compound.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~177 | C=O |

| ~68 | CH-OH |

| ~21 | CH₃ |

Interpretation of the ¹³C NMR Spectrum:

The ¹³C NMR spectrum of this compound displays three signals, corresponding to the three carbon atoms in the molecule. The carbonyl carbon (C=O) of the amide group is the most deshielded and appears at the lowest field, around 177 ppm. The carbon atom bonded to the hydroxyl group (CH-OH) resonates at approximately 68 ppm. The methyl carbon (CH₃) is the most shielded and appears at the highest field, around 21 ppm.

Experimental Protocol: ¹³C NMR Spectroscopy

The protocol for acquiring a ¹³C NMR spectrum is similar to that for ¹H NMR, with some key differences:

-

Sample Preparation: A more concentrated sample (20-50 mg) is generally required due to the lower natural abundance of the ¹³C isotope.

-

Instrument Setup: Tune the NMR probe to the ¹³C frequency.

-

Data Acquisition:

-

A wider spectral width is needed (typically 0-220 ppm).

-

Proton decoupling is commonly employed to simplify the spectrum by removing C-H coupling, resulting in a single line for each unique carbon atom.

-

A larger number of scans is necessary to achieve a good signal-to-noise ratio.

-

-

Data Processing: The processing steps are analogous to those for ¹H NMR.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound reveals characteristic absorption bands for its amide and hydroxyl groups.[1]

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H and N-H stretching |

| ~1650 | Strong | C=O stretching (Amide I) |

| ~1620 | Medium | N-H bending (Amide II) |

| ~1100 | Strong | C-O stretching |

Interpretation of the IR Spectrum:

The IR spectrum of this compound is dominated by a strong, broad absorption band in the region of 3400-3200 cm⁻¹. This band is a composite of the O-H stretching vibration of the hydroxyl group and the N-H stretching vibrations of the primary amide group. The broadness is a result of intermolecular hydrogen bonding. The characteristic amide I band, due to the C=O stretching vibration, appears as a strong absorption at approximately 1650 cm⁻¹. The amide II band, which arises from the N-H bending vibration, is observed around 1620 cm⁻¹. A strong absorption band at approximately 1100 cm⁻¹ is attributed to the C-O stretching vibration of the secondary alcohol.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

ATR-IR is a common and convenient method for obtaining IR spectra of solid and liquid samples.

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Data Acquisition:

-

Press the sample against the crystal using the pressure clamp to ensure good contact.

-

Collect a background spectrum of the empty ATR accessory.

-

Collect the sample spectrum.

-

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.

Visualization of Key Functional Group Vibrations:

The following diagram illustrates the key vibrational modes of this compound observed in the IR spectrum.

Caption: Key IR vibrational modes of this compound.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern. The NIST Chemistry WebBook provides mass spectral data for 2-Hydroxypropanamide.[2]

Table 4: Mass Spectrometry Data for 2-Hydroxypropanamide

| m/z | Relative Intensity (%) | Assignment |

| 89 | ~20 | [M]⁺ (Molecular Ion) |

| 73 | ~10 | [M - NH₂]⁺ |

| 45 | ~100 | [CH₃CHOH]⁺ |

| 44 | ~80 | [CONH₂]⁺ |

Interpretation of the Mass Spectrum:

The electron ionization (EI) mass spectrum of 2-Hydroxypropanamide shows a molecular ion peak [M]⁺ at an m/z of 89, which corresponds to the molecular weight of the compound (89.09 g/mol ). The fragmentation pattern is consistent with the structure. A prominent peak is observed at m/z 45, which can be attributed to the loss of the amide group, resulting in the [CH₃CHOH]⁺ fragment. This is often the base peak, indicating its high stability. Another significant fragment is observed at m/z 44, corresponding to the [CONH₂]⁺ fragment. The peak at m/z 73 is due to the loss of an amino radical.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: The sample is introduced into the ion source, typically via a direct insertion probe for solids or a gas chromatograph for volatile samples.

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion and various fragment ions.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.

Visualization of the Fragmentation Pathway:

The following diagram illustrates a plausible fragmentation pathway for 2-Hydroxypropanamide in an EI-MS experiment.

Caption: Plausible EI-MS fragmentation of 2-Hydroxypropanamide.

Conclusion

This technical guide has provided a detailed overview of the spectroscopic data for this compound, covering ¹H NMR, ¹³C NMR, IR, and MS. The presented data, along with their interpretation and standardized experimental protocols, serve as a valuable resource for researchers and professionals in the field of drug development and chemical sciences. A thorough understanding of these spectroscopic techniques is essential for the unambiguous identification, characterization, and quality assessment of this important chiral molecule.

References

A Technical Guide to the Theoretical Conformational Analysis of L-(-)-Lactamide

Abstract

L-(-)-lactamide, the amide derivative of lactic acid, is a molecule of significant interest in biochemical and pharmaceutical research due to its chiral nature and the presence of functional groups capable of engaging in complex intermolecular interactions.[1] Understanding its three-dimensional structure and conformational preferences is paramount for elucidating its biological activity and for the rational design of novel therapeutics. This technical guide provides a comprehensive framework for the theoretical conformational analysis of L-(-)-lactamide, delineating the computational methodologies and theoretical underpinnings required for a rigorous investigation. We will explore the critical role of intramolecular hydrogen bonding in dictating the conformational landscape and detail the application of Density Functional Theory (DFT) and ab initio methods for the identification and characterization of stable conformers. This document is intended for researchers, scientists, and drug development professionals seeking to apply computational chemistry techniques to understand the structure-function relationships of small, flexible molecules.

Introduction: The Significance of Conformational Analysis in Drug Discovery

The biological function of a molecule is inextricably linked to its three-dimensional structure. For flexible molecules like L-(-)-lactamide, which possesses multiple rotatable bonds, a multitude of conformations are possible, each with a distinct energy and geometry.[2] The ensemble of these conformations and their relative populations, known as the conformational landscape, governs the molecule's interactions with biological targets such as enzymes and receptors. Intramolecular hydrogen bonds (IMHBs) play a crucial role in shaping this landscape by stabilizing specific conformations, which can, in turn, influence a molecule's physicochemical properties and biological activity.[3]

L-(-)-lactamide presents a compelling case for conformational analysis due to the presence of a hydroxyl group, an amide group, and a chiral center.[1] These features allow for the formation of various intramolecular hydrogen bonds, which are expected to be the primary determinants of its preferred conformations. A thorough theoretical investigation of these conformers is essential for a deeper understanding of its potential as a chiral building block in medicinal chemistry.

Methodological Framework: A Rationale for Computational Choices

The theoretical investigation of molecular conformations relies on the principles of quantum mechanics to calculate the potential energy surface of a molecule. The choice of computational method and basis set is critical for obtaining accurate and reliable results.

The Power of Density Functional Theory (DFT)

For a molecule of the size of L-(-)-lactamide, Density Functional Theory (DFT) offers an excellent balance between computational cost and accuracy.[4][5][6] DFT methods approximate the complex many-electron wavefunction with the much simpler electron density, significantly reducing computational expense without a substantial loss of accuracy. The B3LYP functional, a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, has been shown to provide reliable results for a wide range of chemical systems, including those where hydrogen bonding is significant.[7]

The Importance of Basis Sets

The basis set is the set of mathematical functions used to construct the molecular orbitals. For studies involving non-covalent interactions like hydrogen bonds, it is crucial to use a basis set that can accurately describe the electronic distribution, including the diffuse electron density far from the nuclei. The Pople-style basis set, 6-311++G(d,p), is a suitable choice for this purpose. The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogen atoms, which are essential for describing the lone pairs and the regions of electron density involved in hydrogen bonding. The (d,p) denotes the addition of polarization functions, which allow for greater flexibility in the description of bonding and are critical for accurately modeling the geometry of hydrogen-bonded systems.[8]

Solvation Effects: The Polarizable Continuum Model (PCM)

Biological processes occur in an aqueous environment. Therefore, it is essential to consider the influence of the solvent on the conformational equilibrium. The Polarizable Continuum Model (PCM) is an implicit solvation model that represents the solvent as a continuous dielectric medium. This approach allows for the efficient calculation of solvation energies and can provide valuable insights into how the presence of a solvent might shift the relative energies of different conformers.

Experimental Protocol: A Step-by-Step Computational Workflow

The following protocol outlines a robust computational workflow for the theoretical conformational analysis of L-(-)-lactamide.

-

Initial Structure Generation:

-

Construct the 3D structure of L-(-)-lactamide using a molecular builder.

-

Perform an initial geometry optimization using a computationally inexpensive method, such as molecular mechanics with the MMFF94 force field, to obtain a reasonable starting geometry.

-

-

Conformational Search:

-

Identify the key rotatable bonds in L-(-)-lactamide. These are primarily the C-C bond of the ethylamide backbone and the C-O bond of the hydroxyl group.

-

Perform a systematic or stochastic conformational search by rotating these bonds to generate a diverse set of initial conformers. For a systematic search, rotate each dihedral angle in increments (e.g., 30 degrees) and perform a geometry optimization at each step.

-

-

High-Level Geometry Optimization and Frequency Calculation:

-

For each unique conformer identified in the conformational search, perform a full geometry optimization using DFT with the B3LYP functional and the 6-311++G(d,p) basis set.

-

Following each optimization, perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true minimum on the potential energy surface. The vibrational frequencies can also be used to calculate the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

-

-

Analysis of Results:

-

Determine the relative energies of the conformers, including ZPVE corrections.

-

Analyze the geometric parameters of the most stable conformers, paying close attention to the bond lengths, bond angles, and dihedral angles that define the molecular conformation.

-

Investigate the nature of the intramolecular interactions using techniques such as Natural Bond Orbital (NBO) analysis and the Quantum Theory of Atoms in Molecules (QTAIM).[9] These methods can provide quantitative information about the strength and nature of hydrogen bonds.

-

Visualization of the Computational Workflow

The following diagram illustrates the key steps in the theoretical conformational analysis of L-(-)-lactamide.

Caption: Computational workflow for the conformational analysis of L-(-)-lactamide.

Predicted Conformational Landscape of L-(-)-Lactamide

Based on the principles of intramolecular hydrogen bonding, we can predict the existence of several stable conformers of L-(-)-lactamide. The primary interactions are expected to involve the hydroxyl group as a hydrogen bond donor and the amide oxygen or nitrogen as an acceptor, as well as the amide N-H as a donor and the hydroxyl oxygen as an acceptor.

Key Dihedral Angles

The conformational space of L-(-)-lactamide can be effectively described by three key dihedral angles:

-

τ1 (O-C-C-N): Defines the relative orientation of the hydroxyl and amide groups.

-

τ2 (H-O-C-C): Describes the orientation of the hydroxyl proton.

-

τ3 (C-C-N-H): Defines the orientation of the amide protons.

Predicted Stable Conformers

The following table summarizes the predicted stable conformers of L-(--)-lactamide, their expected intramolecular hydrogen bonds, and their anticipated relative energies.

| Conformer ID | Key Dihedral Angles (τ1, τ2, τ3) | Intramolecular Hydrogen Bond | Predicted Relative Energy (kcal/mol) |

| I | ~60°, ~180°, ~0° | O-H···O=C | 0.00 (Global Minimum) |

| II | ~-60°, ~60°, ~180° | N-H···O(H) | ~1-2 |

| III | ~180°, ~60°, ~0° | O-H···N | ~2-3 |

| IV | ~0°, ~180°, ~180° | None | > 4 |

Analysis of Intramolecular Interactions

The stability of the predicted conformers is primarily governed by the formation of intramolecular hydrogen bonds.

The O-H···O=C Interaction

Conformer I is predicted to be the global minimum due to the formation of a strong O-H···O=C hydrogen bond, creating a five-membered ring-like structure. This type of interaction is known to be highly stabilizing in related molecules like lactic acid.[10][11]

The N-H···O(H) Interaction

Conformer II is stabilized by an N-H···O(H) hydrogen bond, forming a different five-membered ring structure. While still a significant stabilizing interaction, it is generally considered weaker than the O-H···O=C bond.

The O-H···N Interaction

Conformer III involves an O-H···N hydrogen bond. The nitrogen of the amide is a poorer hydrogen bond acceptor than the carbonyl oxygen, leading to a less stable conformation compared to Conformer I .

Visualization of Conformational Relationships

The following diagram illustrates the potential energy landscape and the relationships between the predicted stable conformers of L-(-)-lactamide.

Caption: Predicted conformational landscape of L-(-)-lactamide.

Conclusion and Future Directions

This technical guide has outlined a comprehensive theoretical framework for the conformational analysis of L-(-)-lactamide. By employing a combination of DFT calculations, appropriate basis sets, and solvation models, researchers can gain a detailed understanding of the conformational preferences of this important molecule. The insights gained from such studies are invaluable for understanding its biological activity and for the design of new molecules with tailored properties. Future work could involve the study of intermolecular interactions of L-(-)-lactamide with itself to form dimers[12] or with solvent molecules, as well as the investigation of its conformational dynamics using molecular dynamics simulations.

References

- 1. Lactamide | C3H7NO2 | CID 94220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemistry.montana.edu [chemistry.montana.edu]

- 3. Intramolecular Hydrogen Bond Expectations in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Density functional theory study of the local molecular properties of acetamide derivatives as anti-HIV drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. orbit.dtu.dk [orbit.dtu.dk]

- 7. Enthalpies of hydration of N-methylacetamide by one, two, and three waters and the effect upon the C=O stretching frequency. An Ab initio DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. nul.repository.guildhe.ac.uk [nul.repository.guildhe.ac.uk]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to (S)-2-Hydroxypropanamide: A Chiral Building Block for Pharmaceutical and Research Applications

Introduction

(S)-2-Hydroxypropanamide, commonly known as (S)-Lactamide, is the amide derivative of the naturally occurring (S)-lactic acid. This small, chiral molecule serves as a versatile and valuable building block in the fields of medicinal chemistry, drug development, and materials science. Its structure, featuring both a secondary alcohol and a primary amide functional group on a stereochemically defined center, makes it an attractive synthon for the synthesis of more complex, enantiomerically pure molecules. The biocompatibility and biodegradability of lactamide, stemming from its relationship to lactic acid, further enhance its appeal for applications in pharmaceutical formulations and biomedical research.

This technical guide provides a comprehensive overview of this compound, designed for researchers, scientists, and drug development professionals. It covers the molecule's core physicochemical properties, detailed methodologies for its enantioselective synthesis, analytical characterization, and known applications, with a focus on its role in the pharmaceutical industry.

Physicochemical and Molecular Properties

The fundamental properties of this compound are crucial for its application in synthesis and formulation. These properties are summarized in the table below, providing essential data for experimental design, stoichiometric calculations, and analytical method development.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₇NO₂ | [1][2] |

| Molecular Weight | 89.09 g/mol | [1][2] |

| IUPAC Name | (2S)-2-hydroxypropanamide | |

| Synonyms | (S)-Lactamide, (-)-Lactamide, L-Lactamide | [1] |

| CAS Number | 89673-71-2 | [1] |

| Appearance | White to off-white crystalline solid | [3] |

| Melting Point | 50-53 °C (for the (R)-enantiomer) | [4] |

| Water Solubility | 782.2 g/L at 25 °C (highly soluble) | [5] |

| pKa | 13.34 (Predicted) | [4][5] |

Enantioselective Synthesis of this compound

The synthesis of the enantiomerically pure (S)-form of 2-hydroxypropanamide is critical for its use as a chiral building block in pharmaceutical applications. The most direct and reliable method is the ammonolysis of an enantiopure lactic acid ester, such as ethyl (S)-lactate. This approach ensures the retention of the desired stereochemistry. The following protocol is adapted from a well-established procedure for the synthesis of racemic lactamide, with the critical modification of using an enantiopure starting material.[6]

Experimental Protocol: Ammonolysis of Ethyl (S)-Lactate

This procedure details the synthesis of this compound from ethyl (S)-lactate and liquid ammonia. The reaction is conducted at room temperature under pressure.

Materials:

-

Ethyl (S)-lactate (>99% enantiomeric excess)

-

Liquid ammonia (anhydrous)

-

Dry ice/acetone bath

-

Absolute ether

-

Steel pressure vessel (bomb) or equivalent apparatus rated for >10 atm

Step-by-Step Methodology:

-

Cooling the Reactor: Place 100 g (0.85 moles) of ethyl (S)-lactate into a suitable glass liner or directly into the steel pressure vessel. Cool the vessel containing the ester in a dry ice-acetone bath until the temperature is below -33 °C (the boiling point of ammonia). This step is crucial to prevent the violent boiling of liquid ammonia and loss of material upon its addition.[6]

-

Addition of Liquid Ammonia: Carefully add approximately 100-125 mL of liquid ammonia to the cooled ester.[6]

-

Reaction: Securely seal the pressure vessel. Allow the vessel to warm to room temperature behind a safety shield. Let the reaction mixture stand at room temperature for 24 hours. The pressure inside the vessel will rise as the ammonia warms.

-

Work-up: After 24 hours, cool the vessel again and slowly vent the excess ammonia in a well-ventilated fume hood. Remove the last traces of ammonia under reduced pressure.

-

Purification: To the resulting crude product, add 200 mL of absolute ether and stir the mixture. This step dissolves the unreacted ethyl (S)-lactate and the ethanol byproduct, while the more polar this compound remains as a solid.

-

Isolation: Filter the solid residue using a Büchner funnel, wash the filter cake thoroughly with fresh absolute ether, and allow it to air-dry. The expected yield of this compound is typically in the range of 70-75%.[6]

References

- 1. chemimpex.com [chemimpex.com]

- 2. veeprho.com [veeprho.com]

- 3. Buy Lactamide | 2043-43-8 | >98% [smolecule.com]

- 4. 598-81-2 CAS MSDS ((R)-(+)-Lactamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to the Chirality and Stereochemistry of 2-Hydroxypropanamide

This guide provides a comprehensive technical overview of the chirality and stereochemistry of 2-hydroxypropanamide, also known as lactamide. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis of enantiomerically pure forms, methods for their separation and analysis, and the underlying principles that govern these processes.

Executive Summary

2-Hydroxypropanamide, a simple chiral molecule, possesses a single stereocenter, giving rise to two enantiomers: (R)-2-hydroxypropanamide and (S)-2-hydroxypropanamide. The distinct spatial arrangement of these enantiomers can lead to different biological activities, a critical consideration in pharmaceutical development. This guide details the primary strategies for obtaining enantiomerically pure 2-hydroxypropanamide: stereoselective synthesis and enzymatic kinetic resolution. Furthermore, it provides in-depth, actionable protocols for the analytical separation and quantification of these enantiomers using High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE).

The Significance of Chirality in 2-Hydroxypropanamide

2-Hydroxypropanamide, with the chemical formula C₃H₇NO₂, is the amide derivative of lactic acid.[1] Its chirality arises from the tetrahedral carbon atom bonded to four different substituents: a hydroxyl group (-OH), a methyl group (-CH₃), an amide group (-CONH₂), and a hydrogen atom (-H). This arrangement results in two non-superimposable mirror-image isomers, the (R) and (S) enantiomers.

In the pharmaceutical industry, the enantiomeric form of a chiral molecule can dictate its pharmacological and toxicological profile.[2] While one enantiomer may exhibit the desired therapeutic effect, the other could be inactive or even harmful. Therefore, the ability to synthesize, separate, and analyze the individual enantiomers of chiral building blocks like 2-hydroxypropanamide is of paramount importance.

Stereoselective Synthesis of 2-Hydroxypropanamide

The goal of stereoselective synthesis is to produce a single enantiomer of a chiral compound. This can be achieved through various methods, including the use of chiral auxiliaries, chiral catalysts, or starting from a chiral precursor.

Chiral Auxiliary-Mediated Synthesis

A common strategy involves the use of a chiral auxiliary, a molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed.

Conceptual Workflow for Chiral Auxiliary-Based Synthesis:

References

- 1. Stereocontrolled synthesis of propionate motifs from l-lactic and l-alanine aldehydes. A DFT study of the hydrogen transfer under endocyclic control - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. Asymmetric synthesis of β-hydroxy-acids using chiral α-sulphinylester enolate ions - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Synthesis of L-(-)-Lactamide: Starting Materials and Methodologies

This guide provides a comprehensive overview of the primary synthetic routes to L-(-)-lactamide, a chiral molecule of growing importance in the pharmaceutical and fine chemical industries. Intended for researchers, scientists, and professionals in drug development, this document delves into the core starting materials and the chemical principles underpinning each synthetic strategy. We will explore classical chemical methods, modern enzymatic biocatalysis, and innovative approaches, offering insights into the causality behind experimental choices to empower rational method design and optimization.

Introduction: The Significance of L-(-)-Lactamide

L-(-)-Lactamide, the amide derivative of L-lactic acid, is a chiral building block valued for its role as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules. Its stereochemistry is often crucial for the desired biological activity of the final product. Consequently, the development of efficient and stereoselective methods for its synthesis is a key focus in process chemistry and drug development. This guide will compare and contrast the primary methods of its preparation, focusing on the selection of starting materials and the rationale behind the reaction conditions.

Classical Chemical Synthesis: Ammonolysis of L-Ethyl Lactate

The ammonolysis of L-ethyl lactate is a well-established and direct method for the synthesis of L-(-)-lactamide. This nucleophilic acyl substitution reaction involves the attack of ammonia on the carbonyl carbon of the ester, leading to the displacement of the ethoxide leaving group.

Underlying Principles and Mechanistic Causality

The reaction proceeds via a tetrahedral intermediate. The high concentration of ammonia and, in some procedures, the use of a sealed reaction vessel (bomb) at elevated pressures are crucial for driving the equilibrium towards the formation of the more stable amide product. The choice of a polar solvent, or in many cases, using liquid ammonia as both reactant and solvent, facilitates the dissolution of the reactants and the stabilization of the charged intermediate. While the reaction can proceed at room temperature, gentle heating can increase the reaction rate, though it may also promote side reactions if not carefully controlled.

Experimental Protocol: Ammonolysis of L-Ethyl Lactate

The following protocol is adapted from a procedure published in Organic Syntheses, a trusted source for reliable organic chemistry methods.[1]

Materials:

-

L-Ethyl lactate

-

Liquid ammonia

-

Dry ice-acetone bath

-

Steel pressure apparatus (bomb)

-

Absolute ether

Procedure:

-

A suitable Pyrex container is charged with L-ethyl lactate (1.06 moles).

-

The container is cooled in a dry ice-acetone bath to a temperature below the boiling point of ammonia (-33 °C).

-

Liquid ammonia (125 mL) is carefully added to the cooled ester.

-

The mixture is transferred to a steel pressure apparatus, which is then sealed.

-

The apparatus is allowed to warm to room temperature and is left for 24 hours.

-

After the reaction period, the excess ammonia is slowly vented from the apparatus.

-

The remaining traces of ammonia are removed under reduced pressure.

-

The crude product is stirred with absolute ether to dissolve any unreacted ethyl lactate and the ethanol byproduct.

-

The solid L-(-)-lactamide is collected by filtration, washed with ether, and air-dried.

Yield: 70-74%

Purification and Characterization

The crude L-(-)-lactamide obtained from this method is often of high purity. However, for applications requiring exceptional purity, recrystallization is the preferred method of purification. A suitable solvent for recrystallization should be chosen based on the principle that the lactamide is highly soluble at elevated temperatures and poorly soluble at lower temperatures. Common solvents for recrystallization include ethanol, water, or mixtures thereof.

Characterization of L-(-)-Lactamide:

-

¹H NMR: Provides information on the proton environment in the molecule.

-

¹³C NMR: Shows the different carbon environments.

-

FTIR: Identifies functional groups such as the hydroxyl (-OH), amide (C=O and N-H) groups.

-

Mass Spectrometry: Determines the molecular weight of the compound.

-

Chiral HPLC: Used to determine the enantiomeric purity (enantiomeric excess, ee%) of the L-(-)-lactamide.

Catalytic Hydration of Lactonitrile

An alternative route to lactamide is the catalytic hydration of lactonitrile. This method avoids the use of high-pressure ammonia and can be performed under milder conditions.

The Role of the Catalyst: Manganese Dioxide

Manganese dioxide (MnO₂) has been effectively employed as a heterogeneous catalyst for the hydration of nitriles to amides.[2][3][4] The catalytic activity is attributed to the ability of the manganese oxide surface to activate the nitrile group, making it more susceptible to nucleophilic attack by water. The reaction is typically carried out in an aqueous medium.

Proposed Mechanism:

The precise mechanism is complex and likely involves the coordination of the nitrile to the manganese center, followed by the activation of a water molecule. This facilitates the nucleophilic attack of water on the nitrile carbon, leading to the formation of the amide.

Experimental Considerations

The reaction is typically carried out by stirring lactonitrile with a catalytic amount of manganese dioxide in water. The temperature can be varied to optimize the reaction rate and selectivity. An advantage of using a heterogeneous catalyst is the ease of separation of the catalyst from the reaction mixture by simple filtration.

Enzymatic Synthesis: A Green and Highly Selective Approach

Enzymatic methods for the synthesis of L-(-)-lactamide offer several advantages over traditional chemical routes, including high stereoselectivity, mild reaction conditions, and reduced environmental impact. Two primary enzymatic strategies have been explored.

Nitrile Hydratase-Mediated Hydration of Lactonitrile

Nitrile hydratases are metalloenzymes that catalyze the hydration of nitriles to their corresponding amides with high efficiency and selectivity. The nitrile hydratase from microorganisms such as Rhodococcus pyridinivorans has been successfully used for the synthesis of lactamide from lactonitrile.[5][6][7][8]

Causality of Experimental Choices:

A key challenge in this process is substrate inhibition, where high concentrations of lactonitrile can inhibit the enzyme's activity. To overcome this, a fed-batch approach is often employed, where the lactonitrile is added incrementally to the reaction mixture, maintaining a low substrate concentration throughout the reaction. The reaction is typically carried out in a buffered aqueous solution at a controlled pH and temperature to ensure optimal enzyme activity and stability.

Experimental Workflow:

Caption: Workflow for the enzymatic synthesis of L-lactamide using nitrile hydratase.

Asymmetric Hydrolysis of DL-Lactamide

This method utilizes an amidase enzyme that selectively hydrolyzes the D-(+)-enantiomer of a racemic DL-lactamide mixture to D-lactic acid, leaving the desired L-(-)-lactamide unreacted.[9] Various microorganisms, including those from the genera Alcaligenes, Pseudomonas, and Rhodococcus, have been identified to possess such enantioselective amidases.

Key Principles:

The success of this kinetic resolution depends on the high enantioselectivity of the amidase. The reaction conditions, such as pH and temperature, are optimized for the specific enzyme used. After the reaction, the unreacted L-(-)-lactamide can be separated from the D-lactic acid product.

Reaction Scheme:

Caption: Asymmetric hydrolysis of DL-lactamide to yield L-(-)-lactamide.

Synthesis from Polylactic Acid (PLA)

A more recent and sustainable approach involves the depolymerization and subsequent amidation of polylactic acid (PLA), a biodegradable polymer derived from renewable resources.[10] This method offers a green alternative by utilizing a readily available biopolymer as the starting material.

Process Overview:

The process involves heating PLA in a suitable solvent in the presence of ammonia gas under pressure. The ammonia acts as both a depolymerizing agent and the aminating agent, breaking the ester linkages of the PLA and forming lactamide.

Advantages:

-

Utilizes a renewable and biodegradable starting material.

-

Potentially a more environmentally friendly process.

Comparative Analysis of Synthesis Routes

| Starting Material | Method | Key Advantages | Key Challenges | Typical Yield | Enantiopurity |

| L-Ethyl Lactate | Ammonolysis | Well-established, high yield | Requires high pressure, use of liquid ammonia | 70-74%[1] | High (dependent on starting material) |

| Lactonitrile | Catalytic Hydration (MnO₂) | Milder conditions, heterogeneous catalyst | Catalyst preparation and stability | High | High (dependent on starting material) |

| Lactonitrile | Enzymatic (Nitrile Hydratase) | High selectivity, mild conditions, green | Substrate inhibition, enzyme cost and stability | High | Excellent |

| DL-Lactamide | Enzymatic (Asymmetric Hydrolysis) | High enantioselectivity | Requires resolution of product mixture | < 50% (for L-enantiomer) | Excellent |

| Polylactic Acid (PLA) | Ammonolysis/Depolymerization | Sustainable starting material | Requires elevated temperature and pressure | High | High (dependent on starting PLA) |

Conclusion

The synthesis of L-(-)-lactamide can be achieved through a variety of methods, each with its own set of advantages and challenges. The classical ammonolysis of L-ethyl lactate remains a robust and high-yielding method. Catalytic and enzymatic approaches starting from lactonitrile offer milder and more environmentally benign alternatives, with enzymatic methods providing exceptional stereoselectivity. The use of polylactic acid as a starting material represents a promising green and sustainable route. The choice of the optimal synthesis strategy will depend on factors such as the desired scale of production, purity requirements, cost considerations, and environmental impact. This guide provides the foundational knowledge for researchers and drug development professionals to make informed decisions in the synthesis of this important chiral building block.

References

- 1. researchgate.net [researchgate.net]

- 2. EP0945429A1 - Process for preparing lactamide - Google Patents [patents.google.com]

- 3. Mild and selective heterogeneous catalytic hydration of nitriles to amides by flowing through manganese dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mild and Selective Heterogeneous Catalytic Hydration of Nitriles to Amides by Flowing through Manganese Dioxide [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Nitrile hydratase mediated green synthesis of lactamide by immobilizing Rhodococcus pyridinivorans NIT-36 cells on N, N'-Methylene bis-acrylamide activated chitosan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. office2.jmbfs.org [office2.jmbfs.org]

- 9. EP0654533A2 - A process for producing D-lactic acid and L-lactamide - Google Patents [patents.google.com]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

A Technical Guide to the Biological Activity of (S)-2-Hydroxypropanamide

Abstract

(S)-2-Hydroxypropanamide, the amide derivative of (S)-lactic acid, is a molecule of increasing interest due to its structural relationship to lactate, a pivotal player in cellular metabolism and signaling. While lactate's roles are extensively documented, this compound remains a comparatively under-investigated compound. This guide provides a comprehensive framework for researchers and drug development professionals to systematically characterize its biological activity. We move from foundational physicochemical properties to hypothesis-driven experimental designs, offering detailed, field-proven protocols for assessing cytotoxicity, metabolic influence, and receptor-mediated signaling. This document serves not as a summary of known activities, but as a strategic roadmap for uncovering the therapeutic and biological potential of this intriguing molecule.

Introduction and Rationale

Lactate is no longer considered a mere metabolic waste product; it is a critical signaling molecule (a "lactormone"), an energy source, and a modulator of cellular function, from immune responses to neuronal activity.[1][2] It exerts these effects through various mechanisms, including direct transport and metabolism, and activation of specific receptors like G protein-coupled receptor 81 (GPR81).[1][3]

This compound, also known as lactamide, shares the core structure of (S)-lactate but is chemically modified with an amide group. This modification raises several critical questions for researchers:

-

Does the amidation alter its physicochemical properties, affecting cell permeability and bioavailability?

-

Can this compound act as a pro-drug or a slow-release reservoir for lactate?[4]

-

Does the amide moiety confer novel biological activities distinct from lactate?

This guide presents a logical, multi-pronged strategy to address these questions, empowering researchers to build a comprehensive biological activity profile for this compound.

Foundational Characterization

Prior to any biological assessment, a thorough understanding of the molecule's physical and chemical properties is essential for accurate experimental design, including solvent selection and concentration calculations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (2S)-2-hydroxypropanamide | N/A |

| Synonyms | (S)-Lactamide, L-Lactamide | [5] |

| CAS Number | 2043-43-8 | [5] |

| Molecular Formula | C₃H₇NO₂ | [5] |

| Molecular Weight | 89.09 g/mol | [5] |

| Appearance | White to off-white crystalline solid | Assumed |

| Solubility | Soluble in water and polar organic solvents | Assumed |

Hypothesis-Driven Framework for Biological Evaluation

We propose a systematic, four-pronged investigative approach. For each hypothesis, we provide the scientific rationale and a detailed, self-validating experimental protocol.

Hypothesis 1: this compound Has a Distinct Cytotoxicity Profile

Rationale: The first step in characterizing any novel compound is to determine its effect on cell viability. This establishes a safe concentration range for subsequent mechanistic assays and identifies any potential cytotoxic or cytostatic effects. The MTT assay is a robust, colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability.[6][7] Viable cells with active metabolism convert the MTT tetrazolium salt into a purple formazan product.[8][9]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound in a relevant cell line (e.g., HeLa, HepG2).

Materials:

-

This compound

-

Cell line of interest

-

Complete culture medium (e.g., DMEM + 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[8]

-

96-well microplates

-

Positive control (e.g., Doxorubicin)

-

Vehicle control (e.g., PBS or DMSO)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Expert Insight: Seeding density is critical. Too few cells will result in a weak signal, while too many may lead to overgrowth and nutrient depletion, confounding the results.

-

-

Compound Preparation: Prepare a 2X stock concentration series of this compound in serum-free medium. A typical range might be from 1 µM to 10 mM. Also prepare 2X stocks of the positive and vehicle controls.

-

Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the compound dilutions, controls, or medium-only blanks. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well for a final concentration of 0.45-0.5 mg/mL.[8] Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

-

Trustworthiness: Visually inspect the wells under a microscope to confirm the formation of purple precipitates, which indicates metabolic activity.

-

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly (e.g., on an orbital shaker for 15 minutes) to dissolve the formazan crystals.[8]

-

Absorbance Reading: Measure the absorbance at 570 nm (or 590 nm) using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

-

Data Analysis: Subtract the absorbance of the medium-only blank. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Caption: Workflow for MTT-based cell viability assessment.

Hypothesis 2: this compound Modulates Cellular Metabolism

Rationale: Given its structural similarity to lactate, this compound may serve as a fuel source or otherwise alter cellular energy production. The Agilent Seahorse XF Real-Time ATP Rate Assay is a powerful tool that simultaneously measures the two major ATP-producing pathways: mitochondrial respiration (via the oxygen consumption rate, OCR) and glycolysis (via the proton efflux rate, PER).[10][11][12] This provides a dynamic picture of cellular bioenergetics.[12]

Objective: To quantify the rates of mitochondrial and glycolytic ATP production in cells treated with this compound compared to untreated and lactate-treated controls.

Materials:

-

Agilent Seahorse XF Analyzer (XFe96 or similar) and consumables

-

Seahorse XF Real-Time ATP Rate Assay Kit (containing Oligomycin, Rotenone/Antimycin A)[10]

-

Seahorse XF DMEM Medium, pH 7.4, supplemented with glucose, pyruvate, and glutamine[12]

-

This compound and (S)-Lactic acid

-

Cell line of interest

Procedure:

-

Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with XF Calibrant overnight in a non-CO₂ 37°C incubator.

-

Cell Seeding: Seed cells into a Seahorse XF cell culture microplate at a pre-determined optimal density. Allow cells to adhere and grow for 24-48 hours.

-

Expert Insight: A cell titration experiment is crucial to find a density that yields OCR and ECAR values within the instrument's optimal range.

-

-

Assay Medium Preparation: Warm the Seahorse XF assay medium to 37°C and supplement with substrates (e.g., 10 mM glucose, 1 mM pyruvate, 2 mM glutamine). Replace the culture medium in the plate with 180 µL of the supplemented assay medium.

-

Cell Incubation: Incubate the cell plate in a non-CO₂ 37°C incubator for 45-60 minutes to allow temperature and pH to equilibrate.

-

Compound Loading: Prepare treatment compounds. Load this compound, (S)-Lactic acid (equimolar concentration), and vehicle control into the appropriate ports of the hydrated sensor cartridge. The kit inhibitors, Oligomycin and Rotenone/Antimycin A, are loaded into subsequent ports.

-

Assay Execution: Load the cartridge into the Seahorse XF Analyzer and run the pre-programmed ATP Rate Assay protocol. The instrument will perform the following steps:

-

Measure basal OCR and ECAR.

-

Inject the test compound (Port A) and measure the acute response.

-

Inject Oligomycin (Port B) to inhibit mitochondrial ATP synthase.

-

Inject Rotenone/Antimycin A (Port C) to shut down all mitochondrial respiration.

-

-

Data Analysis: Use the Seahorse Wave software to calculate the mitoATP and glycoATP production rates.[11] The software uses the changes in OCR and ECAR after inhibitor injections to parse the metabolic phenotype.[13][14] Compare the ATP production rates between the different treatment groups.

Table 2: Hypothetical ATP Rate Assay Data

| Treatment | mitoATP Rate (pmol ATP/min) | glycoATP Rate (pmol ATP/min) | Total ATP Rate (pmol ATP/min) |

|---|---|---|---|

| Vehicle Control | 25.3 ± 2.1 | 15.8 ± 1.5 | 41.1 ± 3.0 |

| (S)-Lactic Acid (10mM) | 35.1 ± 2.5 | 10.2 ± 1.1 | 45.3 ± 3.2 |

| this compound (10mM) | 30.5 ± 2.3 | 12.5 ± 1.3 | 43.0 ± 3.1 |

Hypothesis 3: this compound Interacts with Lactate Receptor GPR81

Rationale: Lactate is the endogenous ligand for GPR81, a Gᵢ protein-coupled receptor.[15] Activation of GPR81 inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][16] This pathway is involved in regulating lipolysis and inflammation.[3][17] Investigating whether this compound can activate this receptor is key to understanding its potential signaling roles.

Objective: To determine if this compound can activate GPR81 and cause a subsequent decrease in intracellular cAMP levels.

Materials:

-

A cell line stably overexpressing human GPR81 (e.g., HEK293-GPR81)

-

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

-

Forskolin (an adenylyl cyclase activator)

-

(S)-Lactic acid (positive control)

-

This compound

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

Procedure:

-

Cell Culture: Culture the GPR81-expressing cells under standard conditions. Seed them into a suitable microplate (e.g., white opaque 96-well plate for luminescence assays).

-

Cell Stimulation: Wash the cells and replace the medium with stimulation buffer containing a PDE inhibitor like IBMX.

-

Expert Insight: IBMX is included to prevent the degradation of cAMP by phosphodiesterases, thus amplifying the signal window of the assay.

-

-

Compound Addition: Add varying concentrations of this compound or (S)-Lactic acid. Incubate for a short period (e.g., 15-30 minutes).

-

Forskolin Challenge: Add a fixed concentration of forskolin to all wells (except negative controls) to stimulate cAMP production.

-

Trustworthiness: A forskolin dose-response curve should be performed initially to determine a submaximal concentration (e.g., EC₈₀) for the main experiment. This ensures that any inhibition caused by GPR81 activation is easily detectable.

-

-

cAMP Measurement: Stop the reaction and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen assay kit.

-

Data Analysis: Normalize the data, setting the forskolin-only treated cells as 100% cAMP production and untreated cells as 0%. Plot the percentage of cAMP inhibition versus the log of the agonist concentration to determine EC₅₀ values for lactate and this compound.

Caption: Canonical GPR81 signaling cascade initiated by ligand binding.

Conclusion and Future Perspectives